
(9-cis,13-cis)-12-Carboxy Retinoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-cis,13-cis)-12-Carboxy Retinoic Acid is a derivative of retinoic acid, which is a metabolite of vitamin A. Retinoic acids play crucial roles in cellular differentiation, proliferation, and apoptosis. This compound is particularly interesting due to its unique configuration and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9-cis,13-cis)-12-Carboxy Retinoic Acid typically involves the isomerization of all-trans retinoic acid. This can be achieved through various methods, including photochemical isomerization and catalytic isomerization using specific catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired isomerization.
Industrial Production Methods: Industrial production of this compound may involve large-scale isomerization processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions can introduce different functional groups into the molecule, potentially altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acid derivatives, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
(9-cis,13-cis)-12-Carboxy Retinoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study isomerization and other chemical reactions.
Biology: The compound is studied for its role in cellular processes such as differentiation and apoptosis.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in treating skin disorders and certain types of cancer.
Industry: It is used in the development of cosmetic products and pharmaceuticals due to its biological activities.
Mechanism of Action
The mechanism of action of (9-cis,13-cis)-12-Carboxy Retinoic Acid involves its interaction with retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors are nuclear hormone receptors that regulate gene expression. Upon binding to these receptors, the compound can modulate the transcription of target genes involved in various cellular processes.
Comparison with Similar Compounds
All-trans Retinoic Acid: Known for its role in cellular differentiation and its use in treating acute promyelocytic leukemia.
9-cis Retinoic Acid: Another isomer of retinoic acid with distinct biological activities.
13-cis Retinoic Acid: Commonly used in the treatment of severe acne.
Uniqueness: (9-cis,13-cis)-12-Carboxy Retinoic Acid is unique due to its specific isomeric configuration, which may confer distinct biological activities compared to other retinoic acid isomers. Its ability to interact with both RARs and RXRs makes it a compound of significant interest in research.
Properties
Molecular Formula |
C21H28O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(Z,4Z)-3-methyl-4-[(2Z,4E)-3-methyl-5-(2,6,6-trimethylcyclohexen-1-yl)penta-2,4-dienylidene]pent-2-enedioic acid |
InChI |
InChI=1S/C21H28O4/c1-14(8-10-17(20(24)25)16(3)13-19(22)23)9-11-18-15(2)7-6-12-21(18,4)5/h8-11,13H,6-7,12H2,1-5H3,(H,22,23)(H,24,25)/b11-9+,14-8-,16-13-,17-10- |
InChI Key |
BGOMUHYKLNJWPG-HUWFGQLGSA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C(\C(=C/C(=O)O)\C)/C(=O)O)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C(=CC(=O)O)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


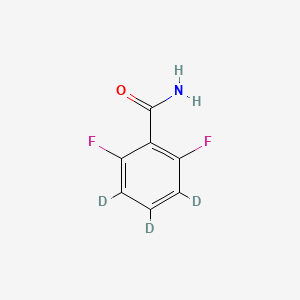
![Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)
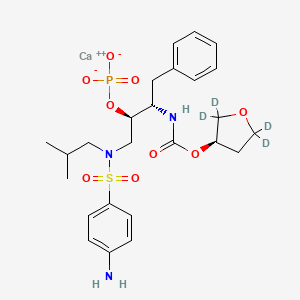
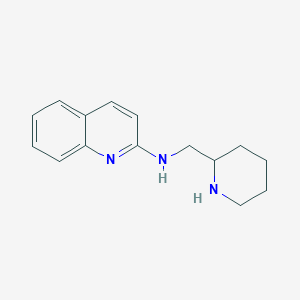

![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)

![N2-[1,1-Dimethyl-2-(methylsulfinyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide](/img/structure/B13848922.png)
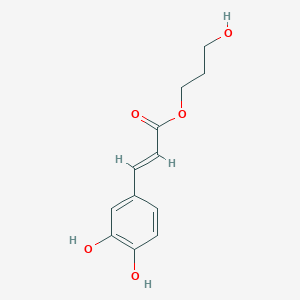
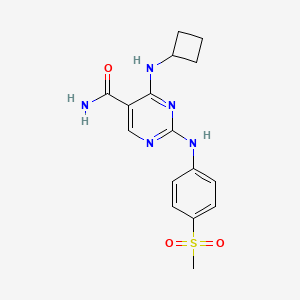
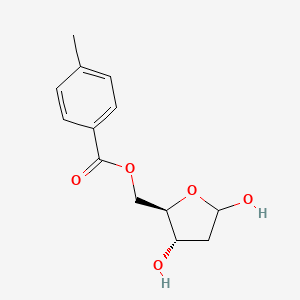
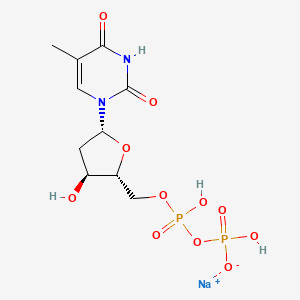
![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
